5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a cyclohexane ring with two methyl groups at the 5th position and a pyrrolidine ring attached via a methylene bridge. Its chemical structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 1-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the pyrrolidine ring.
1-Methylpyrrolidine: A related compound that shares the pyrrolidine structure but lacks the cyclohexane ring.
Uniqueness
5,5-Dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione is unique due to its combined cyclohexane and pyrrolidine structures, which confer distinct chemical properties and reactivity. This dual structure allows it to participate in a broader range of reactions and applications compared to its simpler analogs.
Properties
CAS No. |
62686-90-2 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5,5-dimethyl-2-(1-methylpyrrolidin-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H19NO2/c1-13(2)7-10(15)12(11(16)8-13)9-5-4-6-14(9)3/h4-8H2,1-3H3 |
InChI Key |
QOAXKBOHHSSIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C2CCCN2C)C(=O)C1)C |
Origin of Product |
United States |
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